Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro-

Description

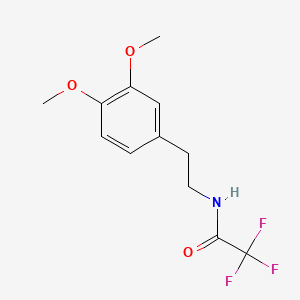

Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro- is a fluorinated acetamide derivative characterized by a trifluoromethyl (-CF₃) group attached to the carbonyl carbon and a 3,4-dimethoxyphenethyl chain linked to the nitrogen atom. This structural motif combines the electron-withdrawing properties of the trifluoro group with the aromatic methoxy substituents, which are known to influence lipophilicity and biological interactions.

The trifluoroacetamide group contributes to metabolic stability by resisting enzymatic degradation, a feature common in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3/c1-18-9-4-3-8(7-10(9)19-2)5-6-16-11(17)12(13,14)15/h3-4,7H,5-6H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIULCRYOMGKNSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157473 | |

| Record name | Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13230-71-2 | |

| Record name | Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro- typically involves the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

3,4-Dimethoxyphenethylamine+Acetic Anhydride→Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro-

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives are frequently explored for their pharmacological properties. The specific compound discussed has shown potential in the following areas:

- Anticonvulsant Activity : A study indicated that similar acetamide compounds exhibit anticonvulsant properties. The presence of the trifluoromethyl group may enhance the efficacy of these compounds by increasing lipophilicity and altering receptor interactions .

- Antidepressant Effects : Research on related compounds suggests that modifications in the acetamide structure can lead to enhanced serotonin receptor activity, which is crucial for developing antidepressants .

Material Science

The incorporation of trifluoromethyl groups into organic compounds often leads to materials with unique thermal and mechanical properties. This compound's application in creating polymers with improved resistance to solvents and thermal degradation is under investigation.

Chemical Synthesis

Acetamides are valuable intermediates in organic synthesis. The compound can be utilized in:

- Synthesis of Complex Molecules : It can serve as a building block for synthesizing more complex pharmaceuticals and agrochemicals.

- Functionalization Reactions : The trifluoromethyl group allows for various functionalization reactions that can lead to diverse chemical entities .

Case Study 1: Anticonvulsant Activity

In a study published by Amnerkar et al., various acetamide derivatives were synthesized and evaluated for their anticonvulsant activity using animal models. The results indicated that compounds with similar structural features to N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro-acetamide showed significant anticonvulsant effects compared to control groups .

Case Study 2: Material Properties

A recent investigation into the thermal properties of trifluoromethyl-substituted acetamides revealed that these compounds possess superior thermal stability compared to their non-fluorinated counterparts. This property makes them suitable candidates for high-performance materials in electronics and coatings .

Data Tables

| Step | Reagent/Condition | Product |

|---|---|---|

| 1 | Reaction of phenol with methyl iodide | 3,4-Dimethoxyphenol |

| 2 | Alkylation with ethylene bromide | N-(2-(3,4-dimethoxyphenyl)ethyl)amine |

| 3 | Acetylation with acetic anhydride | Acetamide derivative |

Mechanism of Action

The mechanism of action of Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Findings :

- Positional isomerism (para vs. meta) affects electronic distribution; para-substituted derivatives may exhibit stronger dipole interactions .

Analogues with Alkoxy/Hydroxyl Modifications

Key Findings :

- Hydroxyl groups improve aqueous solubility but may reduce blood-brain barrier penetration compared to methoxy groups .

- Fluorinated analogues exhibit higher metabolic stability due to stronger C-F bonds, making them suitable for long-acting therapeutics .

Aliphatic and Pesticide-Related Analogues

Key Findings :

- Aliphatic substituents (e.g., diethyl) reduce aromatic interactions but increase volatility, favoring industrial applications .

- Chloroacetamides like alachlor demonstrate how electronegative groups (Cl, CF₃) enhance pesticidal activity by targeting plant-specific enzymes .

Pharmacologically Active Derivatives

Key Findings :

- Basic nitrogen atoms (e.g., in tetrahydroisoquinoline) enable salt formation, improving water solubility and pharmacokinetics .

Biological Activity

Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro- (CAS Number: 6275-29-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula: C₁₂H₁₇F₃N₂O₃

- Molecular Weight: 223.2683 g/mol

- IUPAC Name: N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoroacetamide

- Structure: The compound features a trifluoromethyl group and a dimethoxyphenyl moiety, which are significant for its biological activity.

Synthesis

The synthesis of Acetamide involves several steps:

- Starting Materials: The synthesis typically begins with 3,4-dimethoxyphenyl ethylamine.

- Reagents: Acetic anhydride is commonly used to facilitate the formation of the acetamide linkage.

- Conditions: The reaction is carried out under controlled conditions with the potential use of catalysts to enhance yield and purity.

Antimicrobial Activity

Research has indicated that acetamides can exhibit significant antimicrobial properties. A study on similar compounds demonstrated that derivatives with acetamide structures showed considerable activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Acetamide Derivatives

| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| 2-Chloro-N-(3-hydroxyphenyl)acetamide | E. coli, S. aureus | 8-14 |

| 2-Chloro-N-(4-hydroxyphenyl)acetamide | Klebsiella pneumoniae, P. aeruginosa | 6-12 |

| Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-trifluoro | E. coli, S. aureus | Not yet reported |

The mechanism by which acetamides exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, studies suggest that compounds like Acetamide may inhibit bacterial enzyme activity or interfere with cell wall synthesis .

Case Studies

- Antimicrobial Screening : A recent study explored the antimicrobial efficacy of various acetamides including those structurally similar to Acetamide N-(2-(3,4-dimethoxyphenyl)ethyl)-trifluoro. The findings indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of acetamides on human cell lines. Results showed that certain derivatives had acceptable safety margins, indicating their potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,2-trifluoro-?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A generalized pathway includes:

Alkylation : Coupling 3,4-dimethoxyphenethylamine with a trifluoroacetyl chloride derivative under basic conditions (e.g., triethylamine in anhydrous dichloromethane).

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

Final Acetylation : Reaction with a trifluoroacetic anhydride in the presence of a catalyst (e.g., DMAP) .

Key Considerations : Optimize reaction temperatures (0–25°C) to avoid side reactions like over-acylation. Monitor progress via TLC or HPLC .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy groups at 3,4-positions on phenyl ring, trifluoroacetamide peaks).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns.

- Elemental Analysis : Match calculated and observed C, H, N percentages (±0.4% tolerance) .

Advanced Research Questions

Q. What are the challenges in analyzing contradictory bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins).

- Solubility Issues : The trifluoro group increases lipophilicity, requiring DMSO concentrations >5%, which may artifactually inhibit cellular pathways .

- Metabolic Instability : Rapid degradation in liver microsomes (e.g., CYP450-mediated dealkylation) can lead to false negatives in vitro .

Resolution Strategy : Standardize assays using identical protocols (e.g., Eurofins Panlabs) and validate findings with orthogonal methods (e.g., SPR binding assays vs. functional cAMP assays) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes to target receptors (e.g., GPCRs or kinases). Focus on interactions between the trifluoro group and hydrophobic binding pockets .

- ADMET Prediction : Tools like SwissADME predict logP (≥3.5 indicates high membrane permeability) and CYP inhibition risk. Adjust substituents (e.g., replace methoxy with hydroxyl groups) to improve solubility .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with low RMSD values .

Critical Analysis of Evidence

- Synthetic Routes : and provide validated multi-step protocols but lack optimization details (e.g., solvent effects on yield).

- Bioactivity Contradictions : highlights variability in kinase inhibition assays, necessitating standardized protocols.

- Computational Gaps : No evidence directly addresses MD simulation parameters for this compound; extrapolated from analogous systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.